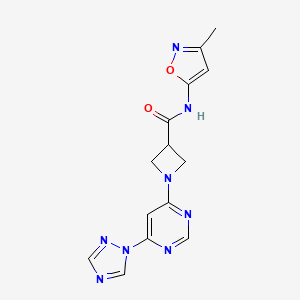![molecular formula C19H19NO3S2 B2369137 N-(2-([2,3'-bithiophène]-5-yl)-2-hydroxyethyl)-4-éthoxybenzamide CAS No. 2185590-55-8](/img/structure/B2369137.png)
N-(2-([2,3'-bithiophène]-5-yl)-2-hydroxyethyl)-4-éthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and an ethoxybenzamide structure
Applications De Recherche Scientifique
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide has several scientific research applications:
Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.
Materials Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
Target of Action
The primary targets of the compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide” are currently unknown . The compound contains a bithiophene moiety, which is a common structural element in various organic compounds . .
Mode of Action
Generally, the mode of action describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance . These events can lead to functional or anatomical changes in the cells .
Biochemical Pathways
It’s worth noting that compounds containing bithiophene moieties have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Compounds containing bithiophene moieties have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of a compound, including its absorption, distribution, metabolism, excretion, and overall efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of two thiophene rings. This can be achieved using methods such as Stille coupling or Suzuki coupling, often involving palladium catalysts.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyethyl moiety.
Formation of the Ethoxybenzamide Structure: The ethoxybenzamide can be synthesized by reacting 4-ethoxybenzoic acid with an amine, followed by coupling with the bithiophene-hydroxyethyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler compound with two thiophene rings, used in organic electronics.
4-Ethoxybenzoic Acid: A precursor in the synthesis of ethoxybenzamide derivatives.
N-(2-Hydroxyethyl)benzamide: A compound with a similar hydroxyethyl and benzamide structure.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide is unique due to the combination of its bithiophene moiety, hydroxyethyl group, and ethoxybenzamide structure. This combination imparts specific electronic and steric properties that make it suitable for a wide range of applications, from organic electronics to medicinal chemistry.
Propriétés
IUPAC Name |
4-ethoxy-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-2-23-15-5-3-13(4-6-15)19(22)20-11-16(21)18-8-7-17(25-18)14-9-10-24-12-14/h3-10,12,16,21H,2,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDLSBAPZQGRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)


![2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2369060.png)

![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)






![1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2369076.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)
